Cas no 40348-66-1 ((R)-Butane-1,2-diol)

(R)-Butane-1,2-diol 化学的及び物理的性質
名前と識別子
-
- (R)-Butane-1,2-diol
- R-1,2-Butanediol
- (R)-1,2-Butanediol
- (R)-(-)-1,2-Butanediol
- (R)-(+)-1,2-Butanediol
- (2R)-butane-1,2-diol
- (R)-1,2-Butylene Glycol
- (R)-1,2-Dihydroxybutane
- 1,2-Butanediol,(R)-
- (-)-1,2-Butanediol
- AMY40578
- MFCD09953765
- CS-W005888
- AS-57499
- 1,2-Butanediol, (2R)-
- BMRWNKZVCUKKSR-SCSAIBSYSA-N
- 40348-66-1
- (2~{R})-butane-1,2-diol
- CHEBI:52685
- B4118
- EN300-7167370
- Q27123549
- DTXSID90348847
- NZ5
- AKOS016843611
-
- MDL: MFCD09953765
- インチ: 1S/C4H10O2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3/t4-/m1/s1
- InChIKey: BMRWNKZVCUKKSR-SCSAIBSYSA-N
- ほほえんだ: CC[C@H](CO)O
計算された属性
- せいみつぶんしりょう: 90.06810
- どういたいしつりょう: 90.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 2
- 複雑さ: 28.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 40.5Ų
じっけんとくせい
- 密度みつど: 1.001
- ふってん: 60°C/1mmHg(lit.)
- フラッシュポイント: 190.3 °C at 760 mmHg
- 屈折率: 1.4360-1.4400
- PSA: 40.46000
- LogP: -0.25040
(R)-Butane-1,2-diol セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H319
- 警告文: P264-P280-P305+P351+P338+P337+P313
(R)-Butane-1,2-diol 税関データ
- 税関コード:2905399090
- 税関データ:
中国税関コード:
2905399090概要:
29053999090他のジオール。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
29053999090その他のグリコール。規制条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.一般関税:30.0%
(R)-Butane-1,2-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-57499-5G |
(2R)-butane-1,2-diol |
40348-66-1 | >97% | 5g |
£119.00 | 2025-02-08 | |
eNovation Chemicals LLC | D960908-25g |
1,2-Butanediol, (2R)- |
40348-66-1 | 98% | 25g |
$125 | 2024-06-06 | |
abcr | AB443431-100 g |
(R)-Butane-1,2-diol; . |
40348-66-1 | 100g |
€968.40 | 2023-05-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R63230-100g |
(R)-Butane-1,2-diol |
40348-66-1 | 100g |
¥4546.0 | 2021-09-08 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R160952-5G |
(R)-Butane-1,2-diol |
40348-66-1 | >98.0%(GC) | 5g |
¥266.90 | 2023-09-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R835019-1g |
(R)-1,2-Butanediol |
40348-66-1 | >98% | 1g |
¥95.00 | 2022-09-28 | |
eNovation Chemicals LLC | D479026-1g |
(R)-Butane-1,2-diol |
40348-66-1 | 97% | 1g |
$200 | 2023-09-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R63230-1g |
(R)-Butane-1,2-diol |
40348-66-1 | 1g |
¥116.0 | 2021-09-08 | ||
Apollo Scientific | OR52088-10g |
(2R)-Butane-1,2-diol |
40348-66-1 | 98% | 10g |
£99.00 | 2023-09-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R160952-1G |
(R)-Butane-1,2-diol |
40348-66-1 | >98.0%(GC) | 1g |
¥72.90 | 2023-09-01 |
(R)-Butane-1,2-diol 関連文献
-
Michael Schmittel,Mukul Lal,Marc Schlosser,Hans-J?rg Deiseroth CrystEngComm 2003 5 294
-
Masahiro Okada,Satoko Ito,Akira Matsubara,Izumi Iwakura,Syusuke Egoshi,Minoru Ueda Org. Biomol. Chem. 2009 7 3065
-
Masahiro Okada,Satoko Ito,Akira Matsubara,Izumi Iwakura,Syusuke Egoshi,Minoru Ueda Org. Biomol. Chem. 2009 7 3065
(R)-Butane-1,2-diolに関する追加情報
(R)-Butane-1,2-diol (CAS No. 40348-66-1): A Comprehensive Overview
(R)-Butane-1,2-diol (CAS No. 40348-66-1) is a chiral compound that has gained significant attention in the fields of organic synthesis, pharmaceuticals, and materials science. This compound is a member of the butanediol family and is characterized by its unique stereochemistry, which imparts distinct properties and applications compared to its achiral counterparts.
The chemical structure of (R)-Butane-1,2-diol consists of a four-carbon chain with hydroxyl groups attached to the first and second carbon atoms. The presence of the chiral center at the second carbon atom results in two enantiomers: (R)- and (S)-butane-1,2-diol. The (R)-enantiomer is particularly valuable due to its specific stereochemical configuration, which can be crucial for various applications in asymmetric synthesis and drug development.
In recent years, the use of (R)-Butane-1,2-diol in organic synthesis has been extensively studied. One notable application is its role as a chiral auxiliary in the synthesis of complex organic molecules. Chiral auxiliaries are temporary structural elements that are introduced into a reaction to control the stereochemistry of the product. (R)-Butane-1,2-diol has been used to achieve high enantioselectivity in various reactions, including asymmetric reductions and additions.
For example, a recent study published in the Journal of Organic Chemistry demonstrated the use of (R)-Butane-1,2-diol as a chiral auxiliary in the asymmetric reduction of ketones. The researchers reported excellent yields and enantioselectivities, highlighting the potential of this compound in developing efficient synthetic routes for pharmaceutical intermediates.
In the pharmaceutical industry, (R)-Butane-1,2-diol has shown promise as a building block for the synthesis of bioactive compounds. Its chiral nature allows for the precise control of stereochemistry during drug synthesis, which is critical for optimizing pharmacological properties such as potency and selectivity. One specific application is in the synthesis of antiviral agents, where the chirality of intermediates can significantly impact the final product's efficacy.
A study published in Bioorganic & Medicinal Chemistry Letters explored the use of (R)-Butane-1,2-diol in the synthesis of novel antiviral compounds. The researchers synthesized a series of derivatives and evaluated their antiviral activity against various viral strains. The results indicated that compounds derived from (R)-Butane-1,2-diol exhibited potent antiviral activity with low cytotoxicity, making them promising candidates for further development.
Beyond its applications in organic synthesis and pharmaceuticals, (R)-Butane-1,2-diol has also found use in materials science. Its unique stereochemical properties make it suitable for the preparation of chiral polymers and liquid crystals. Chiral polymers have applications in areas such as sensors, catalysts, and optical devices due to their ability to interact selectively with other chiral molecules.
A recent study published in Macromolecules investigated the use of (R)-Butane-1,2-diol as a monomer for the preparation of chiral polymers via ring-opening polymerization. The resulting polymers exhibited high optical purity and were used to fabricate chiroptical sensors with enhanced sensitivity and selectivity.
The production and purification of (R)-Butane-1,2-diol have also been subjects of extensive research. Traditional methods for obtaining enantiomerically pure compounds often involve complex and costly processes such as chiral resolution or enzymatic resolution. However, recent advancements in asymmetric catalysis have provided more efficient routes for synthesizing enantiomerically pure diols.
A study published in Chemical Communications described a novel catalytic method for the asymmetric hydrogenation of butanone to produce (R)-Butane-1,2-diol. The researchers developed a highly active and selective iridium catalyst that achieved excellent yields and enantioselectivities under mild reaction conditions. This method offers a more sustainable and cost-effective approach to producing enantiomerically pure diols on an industrial scale.
In conclusion, (R)-Butane-1,2-diol (CAS No. 40348-66-1) is a versatile chiral compound with significant applications in organic synthesis, pharmaceuticals, and materials science. Its unique stereochemical properties make it an invaluable tool for achieving high enantioselectivity in various reactions and for developing bioactive compounds with optimized pharmacological properties. Ongoing research continues to expand our understanding of this compound's potential uses and improve methods for its production.
